molecular formula C14H13N3O3S B3035909 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile CAS No. 338774-46-2

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile

Cat. No.: B3035909
CAS No.: 338774-46-2
M. Wt: 303.34 g/mol
InChI Key: NGIXWVHXQYKIBW-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is an organic compound with the molecular formula C14H13N3O3S. This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, a sulfonyl group, and a nicotinonitrile moiety. It has a molecular weight of 303.336 Da and is often used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile typically involves multiple steps. One common method starts with the nitration of 2-methoxy-5-nitropyridine, followed by reduction to obtain 2-methoxy-5-aminopyridine. This intermediate is then subjected to sulfonylation using 2-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the methoxy group can produce various substituted derivatives .

Scientific Research Applications

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and sulfonyl groups are key functional groups that enable the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl and nicotinonitrile groups distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

6-amino-2-methoxy-5-(2-methylphenyl)sulfonylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-5-3-4-6-11(9)21(18,19)12-7-10(8-15)14(20-2)17-13(12)16/h3-7H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIXWVHXQYKIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C(=C2)C#N)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157081
Record name 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338774-46-2
Record name 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338774-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-methoxy-5-[(2-methylphenyl)sulfonyl]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile
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Reactant of Route 6
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